4-(4-fluorobenzyl)-1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine
Overview
Description
4-(4-fluorobenzyl)-1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine is a useful research compound. Its molecular formula is C23H25FN4O and its molecular weight is 392.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.20123960 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
A study by Proszenyák et al. (2005) detailed methods for the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine, showcasing the Grignard reaction and subsequent processes to achieve pure derivatives for research purposes (Proszenyák, Ágai, Tárkányi, Vida, & Faigl, 2005). Additionally, the hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalysts was investigated to produce 4-(4-fluorobenzyl)piperidine, highlighting its value as a pharmaceutical intermediate (Proszenyák, Ágai, Hegedűs, & Faigl, 2004).
Pharmacological Potential
The synthesis and evaluation of 4-(4-fluorobenzyl)piperidine derivatives for 5-HT2 antagonist activity were explored by Watanabe et al. (1992), showing significant potential in the development of treatments for disorders related to the 5-HT2 receptor (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).
Molecular Dynamics and Quantum Chemistry
Research on the corrosion inhibition properties of piperidine derivatives on iron highlighted the importance of structural modifications, including the introduction of fluorobenzyl groups, to enhance their effectiveness. These studies utilize quantum chemical calculations and molecular dynamics simulations to predict inhibition efficiencies, demonstrating the compound's potential in material science applications (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
Radiotracer Development for PET Imaging
The development of PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety for imaging NR2B NMDA receptors was discussed by Labas et al. (2011). Although the radiotracers demonstrated high accumulation in bone and cartilage, suggesting defluorination, this research contributes to the ongoing efforts to create effective imaging agents for neurological receptors (Labas, Gilbert, Nicole, Dhilly, Abbas, Tirel, Buisson, Henry, Barré, Debruyne, & Sobrio, 2011).
Antimicrobial and Antitubercular Activities
The synthesis and evaluation of novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, including structures related to 4-(4-fluorobenzyl)piperidine, showed significant antimicrobial activity. This research suggests the potential of these compounds in developing new treatments for bacterial infections (Suresh, Lavanya, & Rao, 2016).
Properties
IUPAC Name |
[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-[1-[(2-methylphenyl)methyl]triazol-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O/c1-17-4-2-3-5-20(17)15-28-16-22(25-26-28)23(29)27-12-10-19(11-13-27)14-18-6-8-21(24)9-7-18/h2-9,16,19H,10-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKVXYLQNNDGKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(N=N2)C(=O)N3CCC(CC3)CC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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